molecular formula C8H9FO B2891825 1-Fluoro-3-methoxy-2-methylbenzene CAS No. 1159883-21-2

1-Fluoro-3-methoxy-2-methylbenzene

Cat. No.: B2891825
CAS No.: 1159883-21-2
M. Wt: 140.157
InChI Key: OKQSKCBILCDERK-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group

Preparation Methods

The synthesis of 1-Fluoro-3-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. This process typically includes the following steps:

    Friedel-Crafts Alkylation:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the position and reactivity of incoming electrophiles.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the methoxy group, to form a hydroxyl group.

Common reagents used in these reactions include halogens, strong acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electron density of the benzene ring, affecting its reactivity. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can provide steric hindrance. These interactions collectively determine the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

1-Fluoro-3-methoxy-2-methylbenzene can be compared with other similar compounds such as:

    1-Fluoro-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Fluoro-3-methylbenzene: Lacks the methoxy group, leading to different chemical properties.

    1-Methoxy-2-methylbenzene: Lacks the fluorine atom, affecting its electron density and reactivity.

Properties

IUPAC Name

1-fluoro-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQSKCBILCDERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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